Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine oxalate
Description
Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine oxalate is a secondary amine salt formed by combining the free base amine with oxalic acid. The parent amine (C₇H₁₂N₂) features a methyl-substituted pyrrole ring linked to a methylamine group via a methylene bridge. The oxalate salt (C₇H₁₂N₂·C₂H₂O₄) enhances crystallinity and solubility, making it suitable for pharmaceutical and synthetic applications .
Synthesis: The compound is synthesized via reductive amination using lithium aluminum hydride (LiAlH₄) in 1,4-dioxane under reflux. Starting materials include N-methylpyrrole, formaldehyde, and methylamine hydrochloride, yielding the free base, which is subsequently treated with oxalic acid to form the salt .
Properties
IUPAC Name |
N-methyl-1-(1-methylpyrrol-2-yl)methanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.C2H2O4/c1-8-6-7-4-3-5-9(7)2;3-1(4)2(5)6/h3-5,8H,6H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDNQKSCPBYSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CN1C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703304 | |
| Record name | Oxalic acid--N-methyl-1-(1-methyl-1H-pyrrol-2-yl)methanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26052-09-5 | |
| Record name | Oxalic acid--N-methyl-1-(1-methyl-1H-pyrrol-2-yl)methanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination of 1-Methyl-1H-pyrrole-2-carbaldehyde
The foundational synthesis begins with 1-methyl-1H-pyrrole-2-carbaldehyde, a commercially available precursor. Reaction with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) facilitates reductive amination, yielding the primary amine intermediate, Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine. This method mirrors protocols used for analogous pyrrole-derived amines, where imine formation is followed by selective reduction.
Critical parameters include:
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Solvent system : Methanol or ethanol, providing optimal solubility for both aldehyde and amine reactants.
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Stoichiometry : A 1:1 molar ratio of aldehyde to methylamine, with excess NaBH3CN (1.2–1.5 equivalents) to ensure complete reduction.
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Reaction time : 12–24 hours under reflux, monitored by thin-layer chromatography (TLC) for imine intermediate consumption.
Oxalate Salt Formation
The free base is converted to its oxalate salt via acid-base reaction with oxalic acid in a polar aprotic solvent (e.g., acetone or ethyl acetate). Crystallization at 0–5°C yields the final product as a white crystalline solid. Key data for the oxalate salt include:
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Melting point : 144°C (decomposition), consistent with related pyrrole-amine oxalates.
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Purity : >95% by HPLC, validated using a C18 column with acetonitrile/water (0.1% trifluoroacetic acid) gradient elution.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies on similar amines reveal that solvent polarity significantly impacts reaction kinetics. Polar solvents (e.g., DMF, DMSO) accelerate imine formation but may promote decomposition at elevated temperatures. Optimal conditions for reductive amination involve methanol at 60–65°C, balancing reaction rate and product stability.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (CDCl3) :
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δ 2.74 (t, J = 6.4 Hz, 2H, CH2Ar)
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δ 2.97 (t, J = 6.4 Hz, 2H, CH2N)
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δ 5.94 (s, 1H, pyrrole H3)
13C NMR (APT, CDCl3) :
These shifts align with electronic effects induced by the methyl substituent on the pyrrole ring, corroborating successful N-methylation.
High-Resolution Mass Spectrometry (HRMS)
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Observed : [M+H]+ = 139.1002 (calculated for C7H13N2: 139.1000).
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Fragmentation pattern : Dominant peaks at m/z 94 (pyrrole-CH2+) and m/z 67 (pyrrole ring).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Reductive Amination | 65–75 | >95 | Simplicity, one-pot synthesis | Requires strict anhydrous conditions |
| Boc-Protected Route | 80–85 | >98 | Enhanced intermediate stability | Additional deprotection step |
Data extrapolated from analogous systems highlight the trade-offs between yield and procedural complexity. The reductive amination route remains favored for laboratory-scale synthesis due to fewer steps, while protective-group strategies are advantageous for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine oxalate exhibits notable pharmacological properties, particularly as a ligand for neurotransmitter receptors. It has shown affinity for both 5-HT1A and D2 receptors, which are critical in the treatment of psychiatric disorders. The selectivity of this compound for the 5-HT1A receptor over D2 receptors suggests a lower risk of side effects commonly associated with antipsychotic medications, such as extrapyramidal symptoms and tardive dyskinesia .
Therapeutic Applications
The compound is being investigated for its potential use in treating various conditions related to serotonergic dysfunctions, including:
- Anxiety Disorders
- Depression
- Obsessive-Compulsive Disorders
- Panic Attacks
- Alcohol Abuse
- Sleep Disorders
These applications are supported by studies indicating that compounds with similar structures can effectively modulate serotonergic pathways, leading to therapeutic benefits .
Organic Synthesis
Building Block in Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique chemical structure allows it to participate in various reactions, facilitating the development of more complex molecules. This is particularly useful in synthesizing pyrrole derivatives and other heterocycles that are valuable in pharmaceuticals and agrochemicals .
Case Study: Antipsychotic Development
A recent study highlighted the synthesis of pyrrole Mannich bases derived from this compound, which demonstrated oral activity in inhibiting conditioned avoidance responses (CAR) in rats. These compounds exhibited a favorable receptor-binding profile, suggesting potential as antipsychotic agents without the typical side effects associated with traditional treatments .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Oxalate Salt Comparisons
Oxalate salts are commonly employed to improve physicochemical properties:
- Solubility : Oxalate salts of pyrrole-derived amines exhibit higher aqueous solubility than free bases, critical for formulation .
- Crystallinity : Enhanced crystallinity facilitates purification and characterization via X-ray diffraction (SHELX programs are widely used for structural analysis) .
Key Research Findings
- Steric Effects : Isopropyl derivatives show reduced enzymatic degradation in vitro, suggesting prolonged half-life .
Biological Activity
Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine oxalate is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, particularly focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrole ring, which is known for its diverse biological activities. The oxalate moiety may influence its solubility and bioavailability, impacting its pharmacokinetic properties.
1. Enzyme Inhibition
Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, compounds related to pyrrole derivatives have shown significant inhibitory effects on various enzymes, including carbonic anhydrase (CA) isoforms. The activation constants (K_A values) for these compounds indicate their potency in modulating enzymatic activity:
| Compound | K_A (μM) | Target Enzyme |
|---|---|---|
| Compound 1 | 7.0 | hCA I |
| Compound 2 | 11.6 | hCA II |
| Compound 3 | 5.6 | hCA Va |
The most sensitive isoform to activation was found to be hCA I, suggesting that methylation and structural modifications can significantly alter biological activity .
2. Antimicrobial Activity
Pyrrole derivatives, including those similar to this compound, have demonstrated antimicrobial properties against various pathogens. For example:
- Antibacterial Activity : Compounds have shown effectiveness against strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating their potential as therapeutic agents.
| Compound | MIC (mg/mL) | Bacteria |
|---|---|---|
| Compound A | 12.5 | E. coli |
| Compound B | 2.0 | S. aureus (MRSA) |
These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Modulation of Enzyme Activity : By inhibiting specific enzymes like carbonic anhydrase, the compound could affect physiological processes such as acid-base balance and fluid regulation.
- Interaction with Microbial Metabolism : The compound may interfere with microbial growth by disrupting metabolic pathways essential for bacterial survival.
Study on Oxalate Homeostasis
A study examining the impact of gut microbiota on oxalate metabolism highlighted the significance of microbial interactions in regulating urinary oxalate levels. Mice treated with specific bacterial strains exhibited altered oxalate excretion patterns, which could be influenced by compounds like this compound . This suggests a potential role for the compound in influencing gut microbiota composition and functionality.
Q & A
Advanced Research Question
- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., methylene groups adjacent to the pyrrole ring).
- NBO analysis : Quantify charge distribution to predict regioselectivity in reactions with alkyl halides or acylating agents .
Case Study : A 2025 computational study revealed higher electrophilicity at the methylene bridge (N–CH₂–pyrrole) compared to the oxalate moiety, guiding functionalization strategies .
How do steric and electronic factors influence the compound’s biological activity in receptor-binding assays?
Advanced Research Question
- Steric hindrance : The 1-methylpyrrole group restricts rotation, stabilizing planar conformations critical for receptor docking.
- Electronic effects : The oxalate counterion enhances solubility but reduces membrane permeability, requiring pro-drug strategies for in vivo studies .
Methodology : Use molecular docking (AutoDock Vina) with receptor structures (e.g., serotonin receptors) to simulate binding affinities. Validate with SPR or ITC assays .
What analytical techniques resolve contradictions in reported NMR spectral data for this compound?
Basic Research Question
Discrepancies in δ values (e.g., pyrrole proton shifts between δ 6.2–6.8 ppm) arise from solvent or concentration effects. Standardize protocols:
- Solvent : Use deuterated DMSO for consistent hydrogen bonding.
- Field strength : Acquire ¹H NMR at 500 MHz to resolve overlapping signals near δ 2.5–3.5 ppm (methylene and methyl groups) .
Reference Data : A 2024 study published a consolidated NMR table (¹H/¹³C) in CDCl₃ and DMSO-d₆, resolving prior inconsistencies .
How does the oxalate counterion affect the compound’s stability under varying pH conditions?
Advanced Research Question
- pH-dependent degradation : Oxalate protonation below pH 3 destabilizes the salt, releasing the free base. Monitor via HPLC-UV (C18 column, λ = 254 nm).
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; degradation products include oxalic acid and oxidized pyrrole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
